

Physical and chemical properties of trimethylsulfonium bromide

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Compound of Interest

Compound Name: *Trimethylsulfonium*

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An In-depth Technical Guide to Trimethylsulfonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **trimethylsulfonium** bromide. It includes detailed experimental protocols, quantitative data presented in structured tables, and visualizations of key chemical processes to support its application in research and development.

Physical Properties

Trimethylsulfonium bromide is a quaternary sulfonium salt that typically appears as a white to light yellow or beige crystalline solid or powder.^{[1][2]} It is soluble in water and other polar organic solvents.^{[1][2]}

Table 1: Physical Characteristics of **Trimethylsulfonium** Bromide

Property	Value	References
Molecular Formula	C_3H_9BrS	[2][3]
Molecular Weight	157.07 g/mol	[1][2]
Appearance	White to light yellow/beige crystalline solid or powder	[1][2]
Melting Point	172 °C (decomposes)[1][4], 190-200 °C, 203-206 °C (decomposes)[2], 203 °C[5][6] [7]	
Solubility	Soluble in water and polar solvents	[1][2]
Crystal Structure	Monoclinic[4]	

Table 2: Crystallographic Data for **Trimethylsulfonium** Bromide

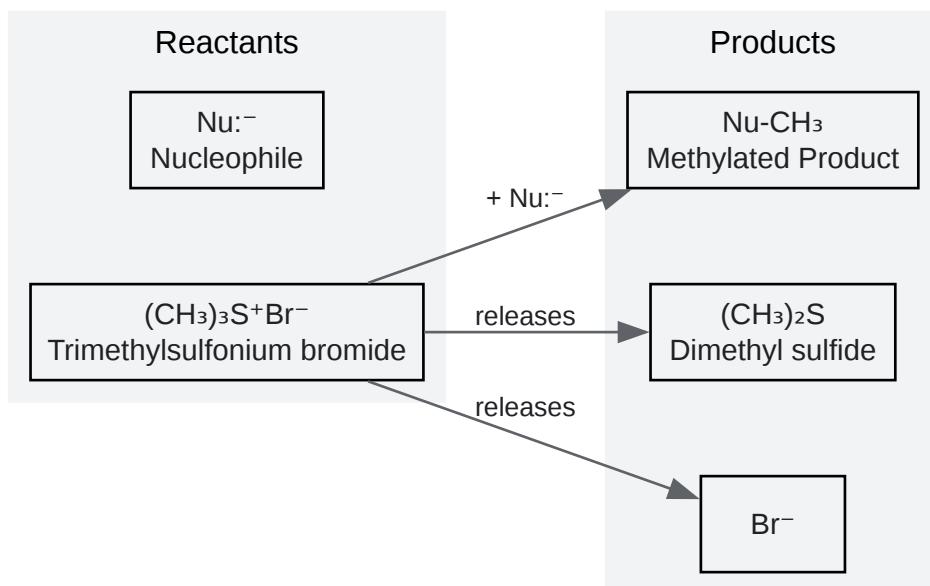
Parameter	Value	Reference
Space Group	P 1 21/m 1	[8]
a	5.766 Å	[8]
b	7.460 Å	[8]
c	7.267 Å	[8]
α	90 °	[8]
β	92.45 °	[8]
γ	90 °	[8]

Chemical Properties and Reactivity

Trimethylsulfonium bromide is a versatile reagent in organic synthesis, primarily utilized as a methylating agent and for the in-situ generation of a sulfur ylide for epoxidation reactions.[1]

2.1 Methylating Agent

It can donate a methyl group to various nucleophiles, such as phenols, through a bimolecular nucleophilic substitution (S_N2) mechanism.^[1] The reaction involves the nucleophile attacking one of the methyl carbons of the **trimethylsulfonium** cation, leading to the formation of a new bond and the departure of the neutral and volatile dimethyl sulfide.^[1]

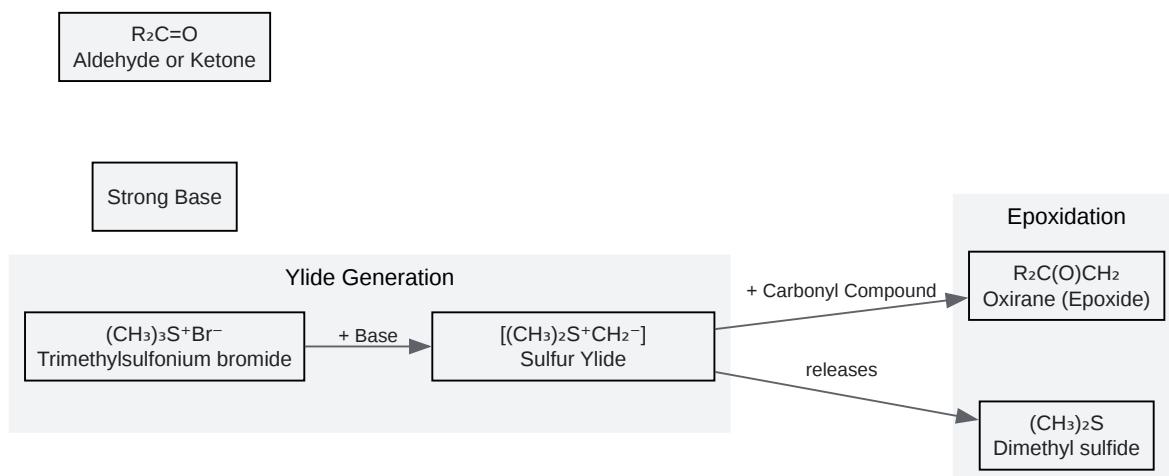


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Caption: General mechanism for methylation using **trimethylsulfonium** bromide.

2.2 Johnson-Corey-Chaykovsky Reaction

A prominent application of **trimethylsulfonium** bromide is in the epoxidation of aldehydes and ketones, known as the Johnson-Corey-Chaykovsky reaction.^[1] This involves the in-situ generation of a sulfur ylide, which then reacts with the carbonyl compound to form an oxirane (epoxide).^[1]

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Caption: Workflow of the Johnson-Corey-Chaykovsky reaction.

Experimental Protocols

3.1 Synthesis of Trimethylsulfonium Bromide

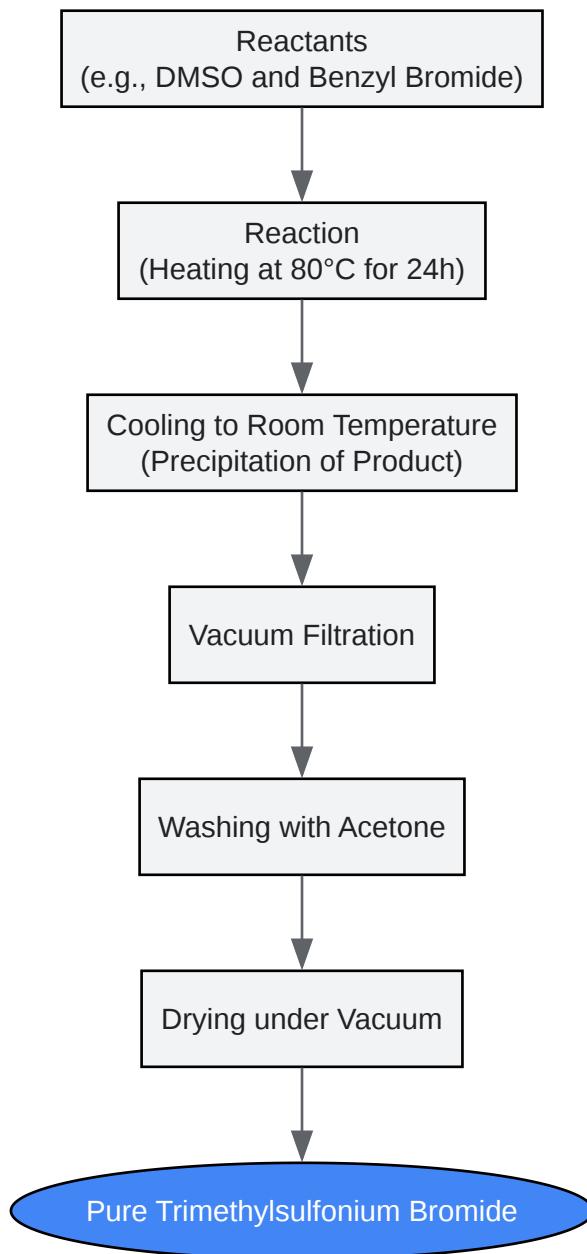
Several methods for the synthesis of **trimethylsulfonium** bromide have been reported. Below are detailed protocols for two common approaches.

Method 1: From Dimethyl Sulfoxide and Benzyl Bromide

- Procedure: A solution of benzyl bromide (2.38 mL, 20 mmol) and dimethyl sulfoxide (DMSO, 10 mL) is placed in a round-bottomed flask equipped with a condenser.[9]
- The mixture is heated at 80 °C for 24 hours.[9]
- Upon cooling to room temperature, **trimethylsulfonium** bromide precipitates.[9]
- The precipitate is then thoroughly washed with acetone and dried with P_2O_5 under a vacuum.[9]

Method 2: From Dimethyl Sulfoxide and Bromine

- Procedure: To 20 mL of dimethyl sulfoxide (DMSO) in a cooling bath, 2 mL of bromine (39 mmol) is added dropwise with stirring.[10] The temperature should be maintained at approximately 40 °C.[10]
- Caution: The reaction is highly exothermic.[10]
- The resulting yellow solution is stirred for 3 days at room temperature, during which a thick yellow slurry forms.[10]
- The slurry is diluted with 60 mL of acetone.[10]
- The insoluble product is collected by vacuum filtration, washed three times with 15 mL of acetone, and dried under a vacuum in a desiccator.[10]



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Caption: General experimental workflow for the synthesis of **trimethylsulfonium** bromide.

Spectroscopic Data

Table 3: NMR Data for **Trimethylsulfonium** Bromide

Nucleus	Solvent	Chemical Shift (ppm)	Reference
¹ H	DMSO-d ₆	2.9 (s)	[11]
¹³ C	DMSO-d ₆	Data available	[12]

Safety and Handling

Trimethylsulfonium bromide is considered hazardous.[\[5\]](#) It may cause skin, eye, and respiratory irritation.[\[5\]](#)[\[8\]](#)[\[13\]](#)

- Handling: Use with adequate ventilation, minimize dust generation, and avoid contact with eyes, skin, and clothing.[\[13\]](#) Wash thoroughly after handling.[\[13\]](#)
- Personal Protective Equipment: Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing.[\[5\]](#)
- First Aid: In case of contact with eyes, flush with plenty of water for at least 15 minutes.[\[13\]](#) For skin contact, flush with plenty of water for at least 15 minutes while removing contaminated clothing.[\[13\]](#) If inhaled, move to fresh air.[\[13\]](#) If ingested, give 2-4 cupfuls of milk or water if the victim is conscious and alert.[\[13\]](#) Seek medical attention immediately in all cases of exposure.[\[13\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[5\]](#) It is moisture-sensitive.[\[5\]](#)[\[14\]](#)
- Incompatible Materials: Strong oxidizing agents.[\[5\]](#)

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